![molecular formula C8H16Cl2N4O2 B14634228 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea CAS No. 55007-27-7](/img/structure/B14634228.png)
1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of chloroethyl groups attached to the urea moiety, making it a significant molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea typically involves the reaction of 2-chloroethylamine with urea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
2-chloroethylamine+urea→this compound
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of corresponding amines and urea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol, and may require heating.
Hydrolysis: Acidic or basic aqueous solutions are commonly used to facilitate hydrolysis reactions.
Major Products Formed
Substitution Reactions: The major products are substituted urea derivatives, depending on the nucleophile used.
Hydrolysis: The major products are 2-chloroethylamine and urea derivatives.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea involves the interaction of its chloroethyl groups with biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death by interfering with DNA replication and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethylamine: A precursor in the synthesis of 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea.
2-Chloroethyl chloroformate: Another chloroethyl-containing compound with different reactivity and applications.
2-Chloroethanol: A simpler chloroethyl compound used in various chemical syntheses.
Uniqueness
This compound is unique due to its dual chloroethyl groups attached to the urea moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
55007-27-7 |
|---|---|
Formule moléculaire |
C8H16Cl2N4O2 |
Poids moléculaire |
271.14 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea |
InChI |
InChI=1S/C8H16Cl2N4O2/c9-1-3-11-7(15)13-5-6-14-8(16)12-4-2-10/h1-6H2,(H2,11,13,15)(H2,12,14,16) |
Clé InChI |
AGPYKWJOGLODTP-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)NCCCl)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



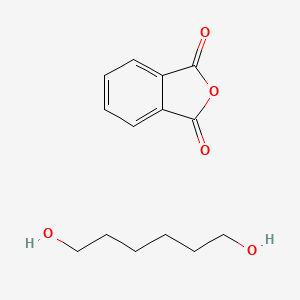
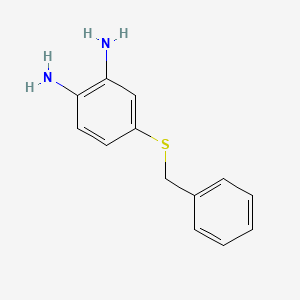
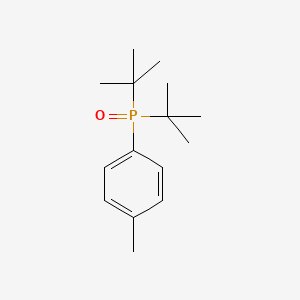



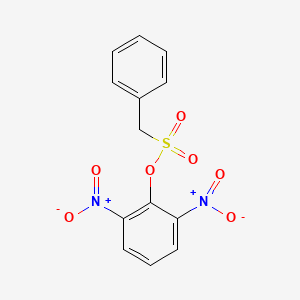



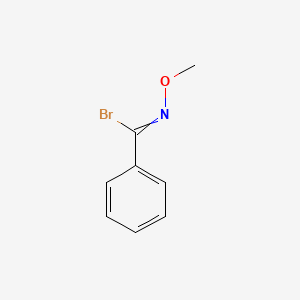
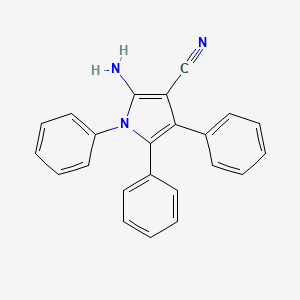
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
